Enhanced sEH Binding Free Energy vs. Benzyl-Substituted Oxalamide
In a computational docking study against the human sEH catalytic site (PDB 1S8O), N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide exhibited a calculated binding free energy (ΔG_bind) of -9.8 kcal/mol, compared with -8.1 kcal/mol for the benzyl-substituted counterpart N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, representing a 1.7 kcal/mol improvement . The thiophene ring contributes additional π-sulfur interactions with Phe267 and Met419 that are absent in the phenyl analog.
| Evidence Dimension | In silico binding free energy (ΔG_bind) to human sEH |
|---|---|
| Target Compound Data | -9.8 kcal/mol |
| Comparator Or Baseline | N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide: -8.1 kcal/mol |
| Quantified Difference | 1.7 kcal/mol improvement |
| Conditions | Molecular docking simulation using AutoDock Vina; protein PDB 1S8O; grid centered on catalytic Asp333 |
Why This Matters
The 1.7 kcal/mol improvement in predicted binding energy translates to an approximately 18-fold lower calculated K_d, indicating that the thiophene-containing side chain provides a tangible thermodynamic advantage for sEH target engagement over phenyl-based analogs.
